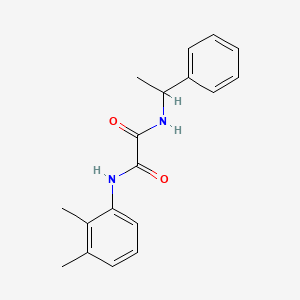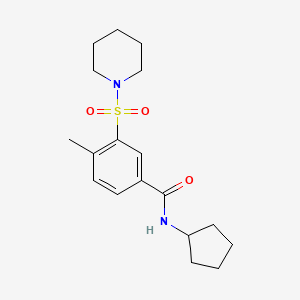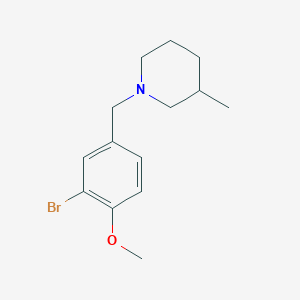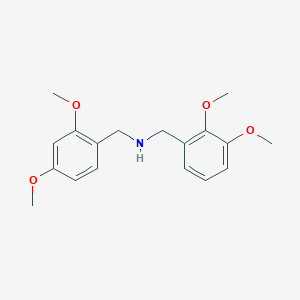![molecular formula C18H20ClNO2 B5061323 2-chloro-3-[(2,6-dimethylcyclohexyl)amino]naphthoquinone](/img/structure/B5061323.png)
2-chloro-3-[(2,6-dimethylcyclohexyl)amino]naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-3-[(2,6-dimethylcyclohexyl)amino]naphthoquinone” is a type of naphthoquinone, which is a class of organic compounds structurally related to naphthalene. Naphthoquinones are often involved in electron transport processes in biological systems .
Molecular Structure Analysis
The compound likely contains a naphthoquinone core, which is a polycyclic aromatic ring with two carbonyl groups. The “2-chloro” indicates a chlorine atom attached at the 2nd position of the ring, and the “3-[(2,6-dimethylcyclohexyl)amino]” indicates an amino group at the 3rd position, which is further substituted with a 2,6-dimethylcyclohexyl group .Chemical Reactions Analysis
Naphthoquinones are known to participate in various chemical reactions, particularly redox reactions, due to the presence of carbonyl groups and the conjugated system . The specific reactivity of this compound would depend on the influence of the chlorine and amino substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its naphthoquinone core and the specific substituents. For example, the presence of a chlorine atom might increase its reactivity compared to a simple naphthoquinone .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-3-[(2,6-dimethylcyclohexyl)amino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-10-6-5-7-11(2)15(10)20-16-14(19)17(21)12-8-3-4-9-13(12)18(16)22/h3-4,8-11,15,20H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARHGYQSTZJHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[(2,6-dimethylcyclohexyl)amino]naphthalene-1,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-cyclohexyl-N-phenyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5061272.png)

![1-(3,5-dimethylphenyl)-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5061290.png)





![1-[2-(4-chlorophenyl)ethyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5061339.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B5061345.png)